2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common approach is to start with a benzopyran derivative and introduce the ethyl and methoxy groups through alkylation and methylation reactions, respectively. The tetrazolyl group can be introduced via a cycloaddition reaction involving an azide and a nitrile compound under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The tetrazolyl group, in particular, can mimic the structure of certain biological molecules, enabling the compound to act as an inhibitor or activator of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and as a fluorescent probe.
2H-1-Benzopyran-2-one, 6-methyl-: Used in the synthesis of pharmaceuticals and as a precursor in organic reactions.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its potential therapeutic properties and used in the development of new materials.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- stands out due to the presence of the tetrazolyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for therapeutic applications .
Properties
CAS No. |
76239-43-5 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
6-ethyl-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-3-7-4-8-5-9(12-14-16-17-15-12)13(18)20-11(8)6-10(7)19-2/h4-6H,3H2,1-2H3,(H,14,15,16,17) |
InChI Key |
QLOJZZRUSFKGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC |
Origin of Product |
United States |
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